Methotrexate-d3 (diammonium)
Description
Contextualization of Methotrexate (B535133) as a Fundamental Biochemical Probe
Methotrexate is a cornerstone compound in biochemical and pharmacological research, primarily known for its role as an antimetabolite and antifolate agent. medchemexpress.com It functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate to the active tetrahydrofolate. medchemexpress.com Tetrahydrofolate is essential for the transfer of one-carbon groups in various metabolic reactions, including the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. medchemexpress.comnih.gov
This inhibitory action makes methotrexate a powerful tool for probing the intricacies of one-carbon metabolism. nih.gov Researchers utilize methotrexate to study cellular proliferation, DNA synthesis, and the folate metabolic pathway. medchemexpress.comresearchgate.net By introducing methotrexate into a biological system, scientists can investigate the downstream effects of DHFR inhibition and explore the metabolic reprogramming that cells undergo in response. nih.govresearchgate.net Its well-characterized mechanism of action allows for its use in evaluating cellular processes and in the development of other compounds that might target similar pathways. nih.gov
Rationale and Significance of Deuterium (B1214612) Labeling in Investigational Studies
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a powerful tool in analytical and metabolic research. medchemexpress.com Incorporating deuterium into a molecule like methotrexate to create Methotrexate-d3 (B1148294) results in a compound that is chemically identical to its non-labeled counterpart but has a higher mass. eur.nlcaymanchem.com This mass difference is the key to its utility in advanced analytical techniques. medchemexpress.com The deuterium atoms in Methotrexate-d3 are typically located on the methyl group. eur.nl
In quantitative biology, particularly in pharmacokinetics, accurately measuring the concentration of a compound in a biological matrix (like plasma) is critical. eur.nl Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for this purpose. eur.nlresearchgate.net The use of stable isotope-labeled compounds, such as Methotrexate-d3, is central to the gold-standard "stable isotope dilution" method. eur.nl
Methotrexate-d3 serves as an ideal internal standard (IS) for the quantification of methotrexate. eur.nlcaymanchem.com A known amount of the labeled standard is added to a sample before processing. researchgate.net Since the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. eur.nl Any sample loss or variation in instrument response (matrix effects) will affect both compounds equally. eur.nlresearchgate.net The mass spectrometer can distinguish between the two based on their mass-to-charge ratio (m/z). eur.nl By measuring the ratio of the unlabeled methotrexate to the known amount of labeled Methotrexate-d3, researchers can calculate the precise concentration of the original drug in the sample with high accuracy and reproducibility. eur.nlnih.gov This corrects for procedural variations that would otherwise compromise the integrity of the results. eur.nl
Table 1: Analytical Properties of Methotrexate vs. Methotrexate-d3
| Property | Methotrexate (MTX) | Methotrexate-d3 (MTX-d3) | Significance in Analysis |
|---|---|---|---|
| Chemical Formula | C₂₀H₂₂N₈O₅ | C₂₀H₁₉D₃N₈O₅ caymanchem.com | The incorporation of three deuterium (D) atoms increases the molecular mass. |
| Molecular Weight | ~454.4 g/mol | ~457.5 g/mol caymanchem.com | The mass difference allows the two compounds to be distinguished by a mass spectrometer. |
| Mass Transition (m/z) | 455.2 → 308.2 eur.nl | 458.2 → 311.2 eur.nl | Specific ion transitions used in Selected Reaction Monitoring (SRM) for unambiguous detection. |
| Role in Assay | Analyte (target compound) | Internal Standard (IS) eur.nl | The IS is used to normalize the analyte signal, correcting for analytical variability. |
Beyond its use as an internal standard, isotopic labeling is fundamental to metabolic tracing studies. nih.gov While radioactive isotopes were historically used, stable isotopes like deuterium have become preferred for their safety. medchemexpress.com By introducing a labeled compound into a biological system, scientists can track its journey and transformations.
For instance, researchers can use labeled methotrexate to follow its uptake into cells and its conversion to various metabolites, such as methotrexate polyglutamates (MTXPGs) or 7-hydroxymethotrexate. nih.govresearchgate.netnih.gov By analyzing samples over time with mass spectrometry, it is possible to identify and quantify these labeled metabolites, providing a clear picture of the metabolic fate of the drug. nih.gov This approach helps to understand how methotrexate affects interconnected metabolic networks, such as one-carbon metabolism, and how it perturbs the synthesis of nucleotides and amino acids. nih.govconsensus.app Such studies are invaluable for revealing the precise mechanisms of drug action and resistance. researchgate.net
Role of Diammonium Salt Form in Research Reagent Preparation and Stability
The formulation of a research compound as a salt is a common and critical practice in chemistry to improve its physical properties. ontosight.aimdpi.com Methotrexate-d3 is often supplied as a diammonium salt, meaning the acidic carboxyl groups on the glutamic acid portion of the molecule are deprotonated and form ionic bonds with two ammonium (B1175870) cations (NH₄⁺). ontosight.aimedchemexpress.com
This salt formation offers several practical advantages for its use as a research reagent. Firstly, it can significantly enhance the compound's solubility in aqueous solutions, such as buffers used in biological assays or as mobile phases in liquid chromatography. ontosight.ai Improved solubility ensures that the reagent can be fully dissolved to prepare accurate and homogenous stock solutions and calibrators, which is essential for quantitative accuracy. google.com
Secondly, salt forms often exhibit greater chemical and physical stability compared to their free-acid counterparts. mdpi.comdtic.mil The crystalline lattice structure of a salt can make the compound less susceptible to degradation from environmental factors during storage, ensuring a longer shelf-life and consistent performance over time. mdpi.com For a compound like Methotrexate-d3, which is used as a high-purity analytical standard, this long-term stability is paramount for generating reliable and reproducible research data. caymanchem.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H28N10O5 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
azane;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5.2H3N/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H3/t13-;;/m0../s1/i1D3;; |
InChI Key |
ZMZDTPOFPGUYID-OISXYQELSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.N.N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.N.N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Characterization
Chemical Synthesis Pathways for Deuterated Methotrexate (B535133) Derivatives
The synthesis of Methotrexate and its derivatives, including deuterated analogues, can be achieved through several established pathways. A common strategy involves the convergent synthesis where the pteridine (B1203161) moiety and the N-(4-aminobenzoyl)-L-glutamic acid side chain are prepared separately and then coupled. mdpi.com
One prevalent method involves the reaction of a pteridine precursor, such as 2,4-diamino-6-bromomethylpteridine hydrobromide, with the appropriate side chain, like the barium or zinc salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid. mdpi.com An alternative approach builds the pteridine ring system in the final steps, for instance, by reacting 2,4,5,6-tetraaminopyrimidine (B94255) with 2,3-dibromopropionaldehyde and the N-4-(methylamino)benzoyl)-L-glutamic acid disodium (B8443419) salt under oxidative conditions. mdpi.com
For deuterated variants, these general pathways are adapted by incorporating isotopically labeled building blocks at the desired position. A multi-step synthesis for a C7-deuterated Methotrexate (7-d-MTX) has been described, starting from diketene (B1670635) and proceeding through multiple intermediates to achieve specific labeling. google.com The synthesis of more complex derivatives, such as those with modified linkers or conjugated moieties, demonstrates the modularity of these chemical strategies, which can be adapted for producing isotopically labeled versions. acs.orgacs.org
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Achieving site-specific deuteration is paramount for creating a reliable internal standard. For Methotrexate-d3 (B1148294), the three deuterium atoms are specifically located on the methyl group attached to the amino nitrogen of the p-aminobenzoyl moiety. caymanchem.comsimsonpharma.com
The primary strategy to achieve this specific labeling involves using a deuterated starting material. The key intermediate, p-(N-methyl)-aminobenzoyl-L-glutamic acid, is synthesized using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I). This ensures the stable incorporation of the -N(CD₃)- group. This deuterated side-chain intermediate is then used in the convergent synthesis pathways described previously, reacting with the pteridine component to form the final Methotrexate-d3 molecule.
This "building block" approach is a common and effective strategy in the synthesis of deuterated drugs, allowing for precise control over the location and number of deuterium atoms. nih.gov An alternative, though less controlled method, could involve hydrogen-deuterium exchange reactions on the final Methotrexate molecule, but this often leads to a distribution of isotopes across various sites rather than specific labeling. google.com
Advanced Purification Techniques for Research-Grade Methotrexate-d3
Following synthesis, the crude product contains the desired deuterated compound along with unreacted starting materials, byproducts, and potentially unlabeled or partially labeled species. Achieving the high purity required for a research-grade standard involves several advanced purification techniques.
Solid Phase Extraction (SPE) is a highly effective method for purifying Methotrexate from complex mixtures. mdpi.comd-nb.info It utilizes a solid sorbent to selectively adsorb the target analyte, which is then eluted with a suitable solvent. Different SPE cartridges, such as C18 reverse-phase, strong cation exchange (MCX), or strong anion exchange (MAX), can be employed based on the specific separation requirements. d-nb.infoscienceopen.com
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format, is the gold standard for final purification. ncbj.gov.plijpsjournal.com This technique offers high-resolution separation, effectively isolating the Methotrexate-d3 from closely related impurities. Reverse-phase columns, such as C18, are frequently used with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. ijpsjournal.comnih.gov
Other techniques like liquid-liquid extraction (LLE) and protein precipitation (PPT) may be used in initial cleanup steps, especially when isolating the compound from biological matrices, but HPLC is essential for achieving the final chemical purity needed for an analytical standard. mdpi.comscienceopen.com
| Purification Technique | Principle | Common Application |
| Solid Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | Sample cleanup and enrichment. mdpi.comd-nb.info |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. | Final purification to achieve high chemical purity. ijpsjournal.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the compound between two immiscible liquid phases. | Initial cleanup from aqueous or organic mixtures. mdpi.com |
Analytical Validation of Isotopic Enrichment and Chemical Purity
Once purified, the Methotrexate-d3 must be rigorously analyzed to confirm its identity, chemical purity, and, most importantly, its isotopic enrichment and the specific location of the deuterium labels.
Mass spectrometry (MS) is the definitive technique for verifying the mass of the molecule and quantifying the level of deuterium incorporation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed method. nih.govresearchgate.net
The analysis involves monitoring specific mass-to-charge (m/z) transitions from the precursor ion to a product ion. For unlabeled Methotrexate (MTX), a common transition is m/z 455.2 → 308.2. researchgate.neteur.nl For Methotrexate-d3 (MTX-d3), this transition shifts by three mass units to m/z 458.2 → 311.2. researchgate.neteur.nl The presence and intensity of the m/z 458 peak relative to the m/z 455 peak allows for the precise calculation of isotopic enrichment, with research-grade standards typically achieving ≥99% deuteration. caymanchem.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Methotrexate (MTX) | 455.2 | 308.2 |
| Methotrexate-d3 (MTX-d3) | 458.2 | 311.2 |
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact position of the deuterium atoms within the molecular structure. sigmaaldrich.com
Deuterium NMR (²H NMR) can be used to directly observe the incorporated deuterium. sigmaaldrich.com A ²H NMR experiment on Methotrexate-d3 would show a signal at the chemical shift corresponding to the N-methyl group, offering unambiguous confirmation of the isotopic label's position. This technique is highly specific and provides a clean spectrum without interference from proton signals. sigmaaldrich.com The combination of these NMR techniques provides conclusive validation of the site-specific deuteration.
Quantitative Analytical Applications in Biological Systems Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of robust and reliable LC-MS/MS methods is essential for the accurate quantification of methotrexate (B535133) in complex biological matrices. Methotrexate-d3 (B1148294) is instrumental in this process, ensuring precision and accuracy.
Use as a Stable Isotope Internal Standard (SI-IS) for Methotrexate Quantitation.nih.govsci-hub.senih.govresearchgate.netcerilliant.comnih.govcaymanchem.comscienceopen.comsigmaaldrich.commedchemexpress.com
Methotrexate-d3, a deuterated analog of methotrexate, is widely employed as an internal standard in LC-MS/MS methods for the therapeutic drug monitoring of methotrexate. cerilliant.comnih.govcaymanchem.comscienceopen.comsigmaaldrich.commedchemexpress.com Its use helps to compensate for variations in sample preparation and instrument response, leading to more accurate and precise results. annlabmed.org The stable isotope label ensures that it co-elutes with the unlabeled methotrexate, but is detected at a different mass-to-charge ratio (m/z), allowing for distinct quantification. annlabmed.orgeur.nl Specifically, the mass transitions often used are m/z 455.2 → 307.9 for methotrexate and m/z 458.2 → 311.2 for methotrexate-d3. nih.govnih.gov
The quantification of methotrexate in complex biological matrices such as cellular lysates, tissue homogenates, and various animal biofluids presents analytical challenges due to the presence of interfering substances. The use of methotrexate-d3 as an internal standard is crucial for developing reliable assays in these matrices. For instance, LC-MS/MS methods have been successfully developed to measure methotrexate polyglutamates (MTXPGs) in red blood cells and leukemia cells. jci.orgamsterdamumc.nl These methods often involve a simple protein precipitation step, followed by analysis using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and formic acid or ammonium (B1175870) acetate. nih.govnih.gov The ability to accurately measure intracellular methotrexate levels is vital for understanding its therapeutic effects. amsterdamumc.nl
A study on leukemia cells involved heating samples at 95°C for 5 minutes, followed by cooling and centrifugation to prepare the supernatant for analysis. jci.org Another method for red blood cell lysates utilized perchloric acid for protein precipitation. nih.gov These examples highlight the adaptability of methods using methotrexate-d3 to different complex biological samples.
The validation of an analytical method is critical to ensure its reliability. For LC-MS/MS assays using methotrexate-d3, this involves establishing several key parameters.
Linearity: Calibration curves for methotrexate are typically linear over a wide concentration range, often from the nanomolar to micromolar level, with correlation coefficients (r²) greater than 0.99. nih.govnih.goveur.nlnih.govamsterdamumc.nl For example, one method demonstrated linearity from 2.0 to 500.0 nmol/L for each methotrexate polyglutamate. nih.gov Another study showed a linear range of 5.0 to 10,000.0 ng/mL for both methotrexate and its metabolite, 7-hydroxymethotrexate. nih.gov
Accuracy and Precision: The accuracy of these methods is generally high, with values often falling between 93.0% and 107.0%. nih.gov Intraday and interday precision are also excellent, with coefficients of variation (CV) typically below 15%. nih.govnih.goveur.nlnih.govamsterdamumc.nl For instance, one validated method reported intraday precision CVs of less than 6% and interday precision CVs of less than 10%. eur.nl
Limits of Detection (LOD) and Quantitation (LLOQ): The sensitivity of these assays allows for the detection and quantification of very low concentrations of methotrexate. The lower limit of quantitation (LLOQ) is often in the low nanomolar range. For example, an LLOQ of 5 nM has been reported for plasma samples, and as low as 1 nM for each methotrexate polyglutamate in red blood cells. eur.nlamsterdamumc.nl Another method established an LLOQ of 44 nmol/L in plasma. nih.gov
| Parameter | Reported Values | Biological Matrix | Source |
|---|---|---|---|
| Linearity (r²) | > 0.99 | Plasma, Red Blood Cells | nih.govnih.goveur.nlamsterdamumc.nl |
| Accuracy | 93.0% - 107.0% | Red Blood Cells | nih.gov |
| Intraday Precision (CV) | < 6% | Plasma | eur.nl |
| Interday Precision (CV) | < 10% | Plasma | eur.nl |
| LLOQ | 1 nM | Red Blood Cells | amsterdamumc.nl |
| LLOQ | 5 nM | Plasma | eur.nl |
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting substances, can significantly impact the accuracy of LC-MS/MS analyses. annlabmed.orgmdpi.com The use of a stable isotope-labeled internal standard like methotrexate-d3 is a primary strategy to mitigate these effects. annlabmed.org Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for reliable correction of the analyte signal. annlabmed.org
Several studies have demonstrated the effectiveness of this approach. In one method, the relative matrix effect for methotrexate polyglutamates was found to vary from 95-99%, indicating minimal impact on quantification. amsterdamumc.nl Another study reported no significant matrix effects when using methotrexate-d3 for the analysis of methotrexate in plasma. eur.nl Similarly, a method for quantifying methotrexate and 7-hydroxymethotrexate showed matrix effects ranging from 97.90% to 117.60%, which was deemed acceptable. nih.gov In addition to using an internal standard, other strategies to minimize matrix effects include sample dilution, optimizing chromatographic conditions to separate the analyte from interfering compounds, and thorough sample clean-up procedures. nih.govmdpi.com
Quantification of Methotrexate Metabolites (e.g., Polyglutamates, 7-Hydroxymethotrexate) utilizing Labeled Analogs.sci-hub.senih.govnih.govnih.govamsterdamumc.nlresearchgate.netnih.govnih.govrsc.org
LC-MS/MS methods have been developed for the simultaneous determination of methotrexate and its major metabolite, 7-hydroxymethotrexate (7-OH-MTX), in human plasma. nih.govrsc.org In these assays, methotrexate-d3 serves as the internal standard for methotrexate, while a labeled version of 7-OH-MTX may be used for its quantification. nih.gov These methods are valuable for therapeutic drug monitoring, especially in high-dose methotrexate therapy where monitoring both the parent drug and its primary metabolite is important. rsc.org
Furthermore, the analysis of intracellular methotrexate polyglutamates (MTXPGs) is of significant interest as these are the active forms of the drug. sci-hub.senih.govamsterdamumc.nl Sensitive and specific LC-MS/MS methods have been established to separately quantify different MTXPG species (e.g., MTXPG1-7) in red blood cells and other cell types. nih.govamsterdamumc.nlresearchgate.netnih.gov These methods typically employ a suite of stable isotope-labeled MTXPGs as internal standards to ensure accurate quantification of each polyglutamate form. nih.govamsterdamumc.nl
Gas Chromatography-Mass Spectrometry (GC-MS) Applications.nih.govcaymanchem.com
While LC-MS/MS is the predominant technique for methotrexate analysis, GC-MS can also be utilized. Methotrexate-d3 is intended for use as an internal standard for the quantification of methotrexate by GC- or LC-MS. caymanchem.com However, due to the non-volatile nature of methotrexate, derivatization is typically required to make it suitable for GC-MS analysis. The use of methotrexate-d3 in GC-MS applications would follow similar principles as in LC-MS/MS, where it serves to correct for variability in the analytical process. nih.gov
Advanced Chromatographic Separation Techniques for Labeled Species
The quantitative analysis of methotrexate (MTX) in biological matrices is critical for clinical research. To achieve high accuracy and precision, stable isotope-labeled internal standards are employed, with Methotrexate-d3 (MTX-d3) being a primary choice. Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), are fundamental for the effective separation and quantification of these labeled species from their unlabeled counterparts and endogenous interferences. eur.nlnih.govnih.govspringernature.com
The use of a deuterated internal standard like MTX-d3 is advantageous as it shares nearly identical chemical and physical properties with the analyte (MTX), ensuring similar behavior during sample preparation and chromatographic separation. diva-portal.org However, its slightly higher mass allows it to be distinguished by a mass spectrometer. nih.gov LC-MS/MS methods offer superior specificity and sensitivity compared to traditional immunoassays, which can suffer from cross-reactivity with MTX metabolites. wiley.comwaters.com
Research has focused on developing rapid, sensitive, and robust methods for this purpose. These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.netnih.govresearchgate.netnih.gov The chromatographic conditions are optimized to achieve a clear separation, an ideal peak shape, and a short retention time. nih.gov
Detailed Research Findings
Multiple studies have established validated methods for the quantification of MTX using MTX-d3 as an internal standard. Ultra-high-performance liquid chromatography (UPLC) systems are frequently favored for their ability to provide shorter analysis times and higher throughput compared to conventional HPLC. eur.nlnih.govnih.gov
A common approach involves using a reversed-phase C18 column for separation. eur.nlnih.gov For instance, one U-HPLC-MS/MS method utilized a Waters Acquity UPLC BEH C18 column with an isocratic mobile phase of 21% methanol (B129727) and 10 mM ammonium bicarbonate, achieving a rapid 3-minute run time. eur.nl Another UHPLC-MS/MS method employed a ZORBAX Eclipse Plus C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid to obtain an ideal peak shape. nih.gov The total run time for this advanced method was only 3.3 minutes. nih.gov
Mass spectrometry detection is performed in the positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM). eur.nlnih.gov This highly specific detection method monitors the transition of a precursor ion to a specific product ion. For methotrexate, the most common transition is m/z 455 → 308, while for Methotrexate-d3, the transition is m/z 458 → 311. eur.nlnih.govresearchgate.netresearchgate.netdovepress.com
The following tables summarize the chromatographic conditions and performance characteristics from various published research studies.
Table 1: Chromatographic Separation Parameters for Methotrexate (MTX) and Methotrexate-d3 (MTX-d3) This interactive table details the columns, mobile phases, and flow rates used in various studies for the separation of MTX and its deuterated internal standard.
Table 2: Mass Spectrometry Detection Parameters for MTX and MTX-d3 This interactive table shows the specific mass transitions (m/z) monitored for the quantification of Methotrexate and its d3-labeled form.
Table 3: Performance of Validated Analytical Methods This interactive table summarizes the key validation parameters, demonstrating the reliability and sensitivity of the chromatographic methods.
These findings collectively demonstrate that advanced chromatographic techniques, especially UPLC-MS/MS, provide the necessary specificity, sensitivity, and speed for the quantitative analysis of methotrexate in biological samples. The use of Methotrexate-d3 as an internal standard, combined with optimized separation on C18 columns and highly selective MRM detection, results in reliable and accurate methods suitable for clinical research. waters.com
Fundamental Research into Molecular and Cellular Mechanisms
Dihydrofolate Reductase (DHFR) Enzyme-Ligand Interaction Studies
Methotrexate-d3 (B1148294) (diammonium) is a deuterated analog of Methotrexate (B535133), a potent inhibitor of dihydrofolate reductase (DHFR). medchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.com DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication. proteopedia.org By competitively inhibiting DHFR, Methotrexate and its analogs disrupt these processes. proteopedia.org The diammonium salt form refers to the presence of two ammonium (B1175870) counter-ions.
Kinetic Characterization of DHFR Inhibition by Methotrexate Analogs
The inhibitory activity of Methotrexate analogs against DHFR is a key area of research. Studies have shown that analogs of Methotrexate can be potent inhibitors of DHFR. For example, an aminopterin (B17811) analog containing an L-ornithine side chain (APA-Orn) was found to be a potent inhibitor of DHFR from L1210 mouse leukemia, with an IC50 value of 0.072 microM. nih.gov Similarly, the corresponding Methotrexate analog (mAPA-Orn) also demonstrated significant inhibitory activity against DHFR, with an IC50 of 0.160 microM. nih.gov
The kinetic properties of DHFR can be influenced by mutations, which is a significant factor in the development of drug resistance. uniprot.org For instance, mutations in the DHFR gene can lead to altered kinetic properties of the enzyme, reducing its affinity for inhibitors like Methotrexate. mdpi.com The pH of the environment also plays a role in the binding of substrates and inhibitors to DHFR. acs.org
It is important to note that while many studies focus on the parent compound, Methotrexate, the kinetic data for deuterated analogs like Methotrexate-d3 are often used in conjunction with techniques like mass spectrometry for quantification and metabolic studies. The introduction of deuterium (B1214612) atoms provides a stable isotopic label that allows for precise tracking and measurement of the compound and its metabolites. caymanchem.com
Structural Biology Investigations (e.g., X-ray Crystallography, Cryo-EM) of Enzyme-Deuterated Ligand Complexes
Structural biology techniques provide invaluable insights into the precise interactions between DHFR and its inhibitors. X-ray crystallography and, more recently, neutron diffraction have been employed to visualize the binding of Methotrexate to E. coli DHFR. pnas.orgiucr.org These studies have revealed that Methotrexate binds in the active site with its pterin (B48896) ring flipped 180 degrees relative to the natural substrate, dihydrofolate. pnas.org This orientation allows the N1 atom of Methotrexate to form a hydrogen bond with the catalytic residue Asp27. pnas.org
Neutron diffraction studies, in particular, are advantageous for visualizing hydrogen atoms (or deuterium in deuterated samples), which are often difficult to detect with X-ray crystallography. pnas.orgiucr.orgresearchgate.net Preliminary neutron diffraction studies on a D2O-soaked crystal of the E. coli DHFR–Methotrexate complex have provided detailed information about H/D exchange patterns and the solvation of the active site. pnas.orgiucr.org These studies have confirmed the protonation state of the N1 atom of Methotrexate when bound to DHFR. researchgate.netosti.gov
Cryo-electron microscopy (cryo-EM) has also emerged as a powerful tool for studying the structures of membrane proteins involved in drug transport, such as the human reduced folate carrier (hRFC) in complex with Methotrexate. ebi.ac.uk While this technique has been applied to the transporter, its application to the DHFR-deuterated ligand complex is also a promising area for future research.
Computational Modeling and Molecular Dynamics Simulations of Binding
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of the binding process. mdpi.comnih.gov These methods can be used to predict the binding affinities of Methotrexate analogs and to understand the structural basis for drug resistance. mdpi.comnih.gov
MD simulations of the human reduced folate carrier (hRFC) in complex with Methotrexate have shed light on the dynamics of substrate binding and the role of specific residues in the transport process. nih.gov These simulations have shown that the binding of Methotrexate is a dynamic process, with the ligand exploring different conformations within the binding pocket. nih.gov Such computational studies are also applied to understand the binding of inhibitors to DHFR. For example, simulations have been used to investigate how mutations in DHFR can alter the binding of Methotrexate, leading to drug resistance. biorxiv.org These studies have revealed that mutations can destabilize the active site-bound state of the inhibitor, leading to a decrease in binding affinity. biorxiv.org
Cellular Uptake and Transport Systems
The efficacy of Methotrexate and its analogs is dependent on their ability to enter cells, which is primarily mediated by specific transport systems. pharmgkb.orguni-muenchen.de
Reduced Folate Carrier (RFC) Transport Mechanisms
The reduced folate carrier (RFC), also known as SLC19A1, is the primary transporter for Methotrexate and reduced folates into mammalian cells at physiological pH. ebi.ac.ukuniprot.orgacs.orggoogle.com It functions as an anion exchanger, coupling the influx of folates and antifolates to the efflux of intracellular anions. ebi.ac.uk The expression and function of RFC are critical determinants of sensitivity to Methotrexate, and reduced RFC activity is a known mechanism of drug resistance. ebi.ac.ukuni-muenchen.de
Cryo-EM structures of the human RFC in both the apo state and in complex with Methotrexate have provided significant insights into the molecular basis of substrate recognition. ebi.ac.uknih.gov These structures, combined with MD simulations, have revealed a large, highly polarized cavity within the transporter that can accommodate a variety of folate and antifolate drugs. nih.gov The binding of Methotrexate involves interactions with a triad (B1167595) of arginine residues (R133, R157, and R373) that flexibly interact with the glutamate (B1630785) moiety of the drug. nih.gov
Mutations in the RFC gene can alter its transport properties and confer resistance to antifolates. capes.gov.br For example, specific point mutations in mouse leukemia cells have been shown to decrease the transport of Methotrexate while enhancing the transport of folic acid. capes.gov.br
Proton-Coupled Folate Transporter (PCFT) Dynamics
The proton-coupled folate transporter (PCFT), or SLC46A1, is another important transporter for folates and antifolates, particularly in the acidic microenvironment of the small intestine and some tumors. acs.orguniprot.orgnih.gov PCFT functions as a symporter, utilizing a proton gradient to drive the uptake of its substrates. nih.govphysiology.org
PCFT can transport a range of antifolates, including Methotrexate. uniprot.orgnih.gov However, the affinity of PCFT for Methotrexate is generally lower than that of RFC at neutral pH. nih.gov The transport efficiency of PCFT for various substrates is pH-dependent, with increased activity at lower pH values. physiology.orgnih.gov For instance, the influx Kt for Methotrexate via PCFT decreases as the pH is lowered from neutral to acidic conditions. nih.gov
The expression of PCFT can be regulated by various factors, including vitamin D3. nih.govnih.gov Studies have shown that calcitriol (B1668218) (1,25-dihydroxyvitamin D3) can upregulate PCFT expression in certain cell types. nih.gov The structural and functional understanding of PCFT is crucial for the development of novel antifolates that can selectively target tumors with acidic microenvironments. researchgate.net
Folate Receptor (FR) Mediated Endocytosis Pathways
Methotrexate (MTX) can enter cells through receptor-mediated endocytosis via the folate receptor (FR), in addition to its primary route through the reduced folate carrier (RFC). researchgate.netcapes.gov.br The folate receptor, particularly FRα, is a high-affinity membrane protein that binds folic acid and internalizes its cargo through an endocytic mechanism. mdpi.comaacrjournals.orgresearchgate.nettaylorandfrancis.com This process involves the invagination of the cell membrane to engulf the receptor-ligand complex. researchgate.net
ATP-Binding Cassette (ABC) Transporter-Mediated Efflux Mechanisms (e.g., BCRP, MDR1, MRP)
BCRP (ABCG2): BCRP is a well-documented efflux transporter for methotrexate and its polyglutamated forms. mdpi.com It is expressed in various tissues, including the intestine and at the blood-brain barrier, where it limits drug absorption and penetration. mdpi.comnih.gov Inhibition of BCRP has been shown to decrease methotrexate efflux in Caco-2 cells, confirming its role in pumping the drug out. psu.edu
MRPs (ABCC family): Members of the MRP family, such as MRP1 (ABCC1), MRP2 (ABCC2), and MRP3 (ABCC3), also contribute to methotrexate efflux. mdpi.comnih.gov Studies using MRP inhibitors like probenecid (B1678239) have demonstrated a significant reduction in methotrexate efflux, indicating that these transporters actively extrude the drug. mdpi.com The relative contribution of different MRPs can be tissue-specific. For example, in the intestine, MRP2 on the apical side can limit absorption, while MRP3 on the basolateral side may facilitate it. mdpi.com
MDR1 (P-glycoprotein or ABCB1): The role of MDR1 in direct methotrexate transport is less clear. Some early data suggested a connection, but later transport experiments have not consistently confirmed methotrexate as a direct substrate. Some studies using P-glycoprotein inhibitors showed no significant effect on methotrexate efflux. mdpi.com
The development of resistance to methotrexate can be linked to the overexpression of these ABC transporters. aacrjournals.org Stable isotope-labeled compounds like Methotrexate-d3 (diammonium) are essential for precisely quantifying the rate of efflux mediated by these transporters in in vitro models, helping to elucidate mechanisms of drug resistance.
Quantitative Analysis of Intracellular Accumulation in in vitro Cell Models
The therapeutic action of methotrexate is contingent on its intracellular accumulation and retention. plos.org Quantitative analysis of this accumulation is crucial for understanding its efficacy and the mechanisms of resistance. Methotrexate-d3 serves as an ideal internal standard for such measurements due to its chemical identity with the parent drug but distinct mass, allowing for precise quantification via mass spectrometry. farmaciajournal.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for the sensitive and selective quantification of methotrexate and its metabolites. researchgate.netsci-hub.senih.govplos.org These methods can separate and measure the parent drug and its various polyglutamated forms within cell lysates. researchgate.netsci-hub.se
Studies using LC-MS/MS have established robust protocols for measuring intracellular drug concentrations in various cell types, including red blood cells and cancer cell lines. researchgate.netplos.org For instance, validated assays demonstrate linearity over a clinically relevant range (e.g., 1-1,000 nM) with high precision and recovery. researchgate.netnih.gov Such quantitative data allows researchers to directly correlate drug accumulation with cellular factors like transporter expression and enzyme activity. plos.org For example, a 2.3-fold decrease in MTX accumulation was measured in FRα-transfected cells, suggesting that altered folate dynamics, rather than direct transport, influenced MTX retention. aacrjournals.org
| Parameter | Value |
|---|---|
| Linear Range | 1–1,000 nM |
| Lower Limit of Quantitation (LLOQ) | 1 nM |
| Intraday Precision (CV%) | 1–4% |
| Interday Precision (CV%) | 6–15% |
| Recovery | 98–100% |
Intracellular Metabolism and Polyglutamation Pathways
Once inside the cell, methotrexate is metabolized into methotrexate polyglutamates (MTXPGs). This process is critical for its cytotoxic activity as polyglutamated forms are retained more effectively within the cell and are more potent inhibitors of key enzymes in the folate pathway. researchgate.netplos.orgtandfonline.com The balance between the synthesis and hydrolysis of MTXPGs is a key determinant of the drug's efficacy. aacrjournals.orgkoreamed.org
Folylpolyglutamate Synthase (FPGS) Activity and Regulation
The enzyme Folylpolyglutamate Synthase (FPGS) catalyzes the sequential addition of glutamate residues to methotrexate. researchgate.netmdpi.com This process, known as polyglutamylation, traps the drug inside the cell by increasing its negative charge, which prevents its efflux via ABC transporters. mdpi.comaacrjournals.org MTXPGs are also more potent inhibitors of folate-dependent enzymes compared to the parent drug. plos.orgmdpi.com
The activity of FPGS is a critical factor in determining methotrexate sensitivity. mdpi.comnih.gov Low FPGS activity leads to inefficient polyglutamylation, reduced intracellular drug retention, and consequently, drug resistance. nih.govresearchgate.net Conversely, high FPGS activity is associated with greater accumulation of long-chain MTXPGs and increased chemosensitivity. koreamed.orgplos.org The rate of MTXPG synthesis is dependent on both FPGS abundance and substrate concentration, and the enzyme can become saturated at high methotrexate levels. plos.org FPGS activity itself can vary significantly between different cell types and can be regulated by factors such as alternative splicing of the FPGS gene. plos.orgresearchgate.net
Glutamate Carboxypeptidase (GCP) Activity
The process of polyglutamylation is reversed by the enzyme γ-glutamyl hydrolase (GGH), also known as glutamate carboxypeptidase II (GCPII) or folate hydrolase. plos.orgaacrjournals.orgwikipedia.org This lysosomal peptidase removes the glutamate residues from MTXPGs, converting them back to the monoglutamate form (MTX), which can then be readily effluxed from the cell. researchgate.nettandfonline.comaacrjournals.org
The activity of GGH plays a crucial role in modulating the intracellular levels of MTXPGs. aacrjournals.orgkoreamed.org High GGH activity can decrease the steady-state levels of MTXPGs, thereby reducing the drug's cytotoxicity and contributing to resistance. aacrjournals.orgkoreamed.org The balance between FPGS and GGH activities is therefore a key determinant of net MTXPG accumulation. aacrjournals.orgnih.gov Structural studies of human GCPII in complex with methotrexate-glutamate analogs have provided detailed insights into its substrate binding and catalytic mechanism, which can aid in the design of specific inhibitors. rcsb.org
Impact on Folate Pool Dynamics in Cellular Systems
Methotrexate and its active polyglutamated forms are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme that regenerates tetrahydrofolate (THF) from dihydrofolate (DHF). mdpi.combevital.no By blocking DHFR, methotrexate leads to a depletion of intracellular reduced folate pools, which are essential cofactors for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. researchgate.netmdpi.comkoreamed.org
The accumulation of MTXPGs intensifies this effect, as they are also potent inhibitors of other folate-dependent enzymes like thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (ATIC). plos.orgtandfonline.commdpi.com This broad inhibition disrupts folate homeostasis, leading to an increase in DHF and a depletion of other key folates like 5-methyl-THF. plos.orgbevital.no This disruption of folate pool dynamics is the ultimate cause of the drug's cytotoxic effects, as it halts cellular proliferation. mdpi.com In some cellular systems, exposure to methotrexate can trigger compensatory mechanisms, such as an increase in polyglutamate synthesis, in an attempt to maintain intracellular folate homeostasis. ipb.ac.id
Mechanisms of Resistance to Methotrexate in Pre-clinical Models
Resistance to Methotrexate (MTX) is a significant challenge and can be acquired through various mechanisms. In experimental systems, these mechanisms include impaired drug transport into the cell, increased expression or mutation of the target enzyme dihydrofolate reductase (DHFR), and reduced intracellular retention due to decreased polyglutamylation. aacrjournals.orgoup.com
One of the most common mechanisms of acquired resistance to MTX involves alterations to its primary target, the enzyme dihydrofolate reductase (DHFR). e-crt.orgwikipedia.org These changes can manifest as either an overproduction of the normal enzyme or the expression of a mutated, less sensitive form of the enzyme. e-crt.orgaacrjournals.org
Increased DHFR Expression: Cancer cells can develop resistance by increasing the expression of the DHFR gene, often through gene amplification. aacrjournals.orgaacrjournals.org This leads to higher intracellular levels of the DHFR enzyme, requiring a greater concentration of MTX to achieve the same level of inhibition. aacrjournals.org In studies of osteosarcoma, increased DHFR expression was more frequent in metastatic or recurrent tumors compared to primary tumors at initial biopsy. aacrjournals.org Similarly, in colon cancer cell lines, resistance to MTX was associated with DHFR gene amplification, which could manifest cytogenetically as double minutes or homogeneously stained regions. aacrjournals.org
Mutations in the DHFR Gene: Resistance can also arise from mutations in the DHFR gene that result in an enzyme with a lower binding affinity for MTX. aacrjournals.orgnih.gov This allows the enzyme to maintain its catalytic function even in the presence of the drug. Numerous mutations, particularly in codons for hydrophobic residues at the active site, have been shown to decrease inhibition by MTX while retaining significant catalytic efficiency. nih.gov For example, a study on a highly MTX-resistant Drosophila cell line identified a mutation in the Dhfr gene as the primary cause of resistance, which was accompanied by only a minor increase in gene copy number. nih.gov
| Pre-clinical Model | Mechanism of Resistance | Key Findings | Citations |
|---|---|---|---|
| HT29 Colon Cancer Cells | Gene Amplification | Stepwise treatment with MTX induced DHFR gene amplification, leading to resistance. Withdrawal of the drug resulted in the loss of the amplicon and resensitization to MTX. | aacrjournals.org |
| Human Osteosarcoma (OS) Samples | Increased mRNA Expression | Increased DHFR expression was found in 10% of initial biopsy samples and was significantly more frequent in metastatic or recurrent tumors (62%). No DHFR gene amplification was observed. | aacrjournals.org |
| Drosophila S3 Cells | Gene Mutation | A 2000-fold increase in MTX resistance was attributed to a mutation in the DHFR gene, with only a 1.4-fold increase in gene copy number. | nih.gov |
| Mammalian Cell Lines | Gene Amplification / Mutation | Acquired resistance in various cell lines occurs through genetic mutation causing decreased MTX affinity or overexpression of DHFR via gene amplification. | e-crt.org |
The efficacy of MTX is highly dependent on its ability to enter and accumulate within target cells. nih.gov Impaired membrane transport is a frequent mechanism of both intrinsic and acquired resistance in various preclinical models. nih.govrutgers.edu This is often due to changes in the function or expression of membrane transport proteins.
Reduced Folate Carrier (RFC): The primary route of entry for MTX into cells is the reduced folate carrier (RFC), encoded by the SLC19A1 gene. e-crt.orgnih.gov Decreased activity or expression of RFC is a major cause of resistance. oup.comnih.gov Studies in acute lymphoblastic leukemia (ALL) have shown that impaired MTX transport is common in relapsed patients, with over 70% of this group showing evidence of this mechanism, often linked to decreased RFC expression. rutgers.edu Similarly, in osteosarcoma, decreased RFC expression was a common finding, suggesting it as a mechanism of intrinsic resistance. aacrjournals.org
Mutations in RFC: Point mutations in the RFC gene can also lead to resistance. For instance, an E45K mutation identified in a human T-ALL cell line resulted in a carrier with a significantly reduced rate of MTX influx, conferring resistance. pharmgkb.orgresearchgate.net
ABC Transporters: The ATP-binding cassette (ABC) family of transporters can actively efflux MTX from cells, reducing its intracellular concentration. consensus.app Overexpression of transporters like MRP2 (ABCC2), MRP4 (ABCC4), and BCRP (ABCG2) has been linked to MTX resistance in various cancer cell lines. consensus.app
| Transport Protein | Pre-clinical Model | Modification | Key Findings | Citations |
|---|---|---|---|---|
| Reduced Folate Carrier (RFC) | Acute Lymphoblastic Leukemia (ALL) Blasts | Decreased Expression | Over 70% of relapsed ALL patients had impaired MTX transport, often associated with decreased RFC mRNA levels. | rutgers.edu |
| Reduced Folate Carrier (RFC) | Human Osteosarcoma (OS) Samples | Decreased Expression | A high frequency of decreased RFC expression was observed in biopsy material, suggesting a common mechanism of intrinsic resistance. | aacrjournals.org |
| Reduced Folate Carrier (RFC) | CCRF-CEM Human T-ALL Cells | Point Mutation (E45K) | The E45K mutation led to a ~50% reduction in the initial rate of MTX influx, contributing to drug resistance. | pharmgkb.orgresearchgate.net |
| ABC Transporters (MRP2, MRP4, BCRP) | Various Cancer Cell Lines | Overexpression | These transporters actively efflux MTX from cells, and their overexpression is a direct cause of resistance by lowering intracellular drug levels. | consensus.app |
Once inside the cell, MTX is converted to polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). exagen.comnih.gov This process is crucial as it traps the drug inside the cell and increases its inhibitory activity against several folate-dependent enzymes. exagen.comaacrjournals.org Dysregulation of this process is a key mechanism of resistance.
Decreased FPGS Activity: Reduced activity of FPGS leads to inefficient polyglutamylation of MTX, resulting in lower intracellular drug retention and subsequent resistance. rutgers.eduaacrjournals.org In CCRF-CEM human leukemic cell lines, resistance to raltitrexed (B1684501) and MTX was linked to deficient polyglutamylation due to reduced FPGS activity. aacrjournals.org One study identified a cell line where resistance was solely attributable to defective MTX polyglutamate synthesis, with no changes in DHFR or drug transport. nih.govresearchgate.net
Increased Gamma-Glutamyl Hydrolase (GGH) Activity: The enzyme gamma-glutamyl hydrolase (GGH) counteracts FPGS by hydrolyzing the glutamate residues from MTX-PGs, facilitating drug efflux. rutgers.edu Increased GGH activity can therefore also contribute to resistance by reducing the levels of retained MTX-PGs. rutgers.edu
| Enzyme | Pre-clinical Model | Modification | Key Findings | Citations |
|---|---|---|---|---|
| Folylpolyglutamate Synthetase (FPGS) | CCRF-CEM:RC2Tomudex Cells | Reduced Activity | The resistant cell line had less than 11% of the FPGS activity of the parent line, leading to undetectable MTX polyglutamate formation. | aacrjournals.org |
| Folylpolyglutamate Synthetase (FPGS) | CCRF-CEM R3/7 & R30/6 Cells | Defective Synthesis | Resistance was associated with a marked decrease in intracellular MTX polyglutamates, pinpointing defective synthesis as the sole resistance mechanism. | nih.govresearchgate.net |
| Folylpolyglutamate Synthetase (FPGS) | Acute Myelocytic Leukemia (AML) | Altered Kinetics | FPGS in myeloid cells showed a higher Km for MTX as a substrate compared to lymphoid cells, indicating less efficient polyglutamylation. | rutgers.edu |
Cellular Response and Metabolic Reprogramming Studies
MTX profoundly impacts cellular metabolism, primarily by inhibiting one-carbon metabolism (OCM), which is essential for the synthesis of nucleotides and amino acids. frontiersin.orgmdpi.com Studying the broader metabolic consequences of MTX provides deeper insights into its mechanism of action and cellular adaptation.
Metabolomics offers an unbiased approach to investigate the global biochemical effects of MTX. researchgate.net By profiling a wide range of metabolites, researchers can identify key pathways affected by the drug and discover potential biomarkers of response. nih.gov
In one study using erythroblastoid cells, MTX treatment was associated with significant changes in 144 identified metabolites, with 76 increasing and 68 decreasing. nih.gov Discriminant analysis highlighted increases in ketoisovaleric acid, fructose, and galactose, and decreases in 2-deoxyuridine, orotic acid, and inosine (B1671953) monophosphate (IMP). researchgate.netnih.gov Another study in rheumatoid arthritis models identified perturbed arachidonic acid, linoleic acid, and sphingolipid metabolism pathways following MTX treatment. mdpi.com These studies demonstrate that MTX's impact extends beyond direct folate antagonism to cause widespread metabolic reprogramming. nih.govmdpi.com
| Cellular Model | Metabolites Increased | Metabolites Decreased | Perturbed Pathways | Citations |
|---|---|---|---|---|
| Erythroblastoid Cells | Ketoisovaleric acid, fructose, galactose, 2-deoxycytidine | 2-deoxyuridine, phosphatidylinositol 32:0, orotic acid, inosine monophosphate (IMP) | Purine (B94841)/pyrimidine (B1678525) synthesis, lipid metabolism | researchgate.netnih.gov |
| Acute Lymphoblastic Leukemia (ALL) Cell Lines | N/A (31 metabolites altered) | N/A (31 metabolites altered) | Glycine cleavage system, pentose (B10789219) phosphate (B84403) pathway, purine and pyrimidine synthesis, phospholipid metabolism | researchgate.net |
| Rheumatoid Arthritis Murine Model | N/A | N/A | Arachidonic acid metabolism, linoleic acid metabolism, sphingolipid metabolism | mdpi.com |
While metabolomics provides a snapshot of metabolite levels, stable isotope tracing allows for the quantification of metabolic pathway rates, or fluxes. nih.govcreative-proteomics.com This technique involves introducing a labeled nutrient (e.g., ¹³C-glucose, ¹⁵N-glutamine) into a biological system and tracking the incorporation of the isotope into downstream metabolites. nih.govmdpi.com Methotrexate-d3 is itself a stable isotope-labeled compound, used as an internal standard to precisely quantify drug levels in biological samples during such research. chemsrc.commedchemexpress.com
Stable isotope tracing has been instrumental in understanding how cells reprogram metabolism under different conditions. nih.gov For example, it has been used to show that cells under anchorage-independent stress exhibit increased reductive carboxylation activity. nih.gov In the context of MTX, which targets one-carbon metabolism, stable isotope tracing can precisely delineate how the drug alters the flux through the folate and methionine cycles. frontiersin.orgpnas.org For instance, by using labeled serine or glucose, one can trace the flow of one-carbon units into purine and thymidylate synthesis and measure the degree of inhibition caused by MTX. nih.govnih.gov Studies have shown that the metabolic state of a cell, such as the activity of one-carbon metabolism, can determine its susceptibility to MTX. For example, endothelial cells under fluid shear stress downregulate one-carbon metabolism, rendering them less susceptible to the effects of MTX treatment. frontiersin.org This highlights the power of flux analysis to reveal context-dependent drug actions. frontiersin.org
Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations Animal Models
Absorption and Distribution Studies in in vivo Systems
The absorption and distribution of Methotrexate (B535133) have been characterized in several animal models. Following subcutaneous administration in rats, plasma Methotrexate concentrations peak within 0.5 hours and subsequently decrease in a biexponential manner. nih.gov In minipigs, the time to maximum plasma concentration (Tmax) after subcutaneous injection was found to be 0.25 hours. fda.gov
The volume of distribution of Methotrexate indicates its distribution into various body compartments. In rats, the volume of the central compartment (V1) is noted to be higher than the plasma volume, and the volume of the second compartment (V2) is comparable to the intracellular fluid volume, suggesting distribution into tissues. nih.gov The initial volume of distribution in unspecified animal models is approximately 0.18 L/kg, with a steady-state volume of distribution ranging from 0.4 to 0.8 L/kg. fda.gov
Studies in mice have shown that certain excipients can influence the distribution of Methotrexate. For instance, polysorbate 80 has been found to increase the drug's uptake into the brain, suggesting a direct effect on the blood-brain barrier. nih.gov In tumor-bearing mice, folate-decorated glycol chitosan (B1678972) nanogels have been observed to facilitate the targeted delivery and prolonged retention of Methotrexate in tumor tissue. uminho.pt
Table 1: Pharmacokinetic Parameters of Methotrexate in Animal Models
| Parameter | Animal Model | Route of Administration | Value |
|---|---|---|---|
| Tmax | Rat | Subcutaneous | 0.5 hours nih.gov |
| Tmax | Minipig | Subcutaneous | 0.25 hours fda.gov |
| V1 | Rat | Not Specified | 0.174 L/kg nih.gov |
| V2 | Rat | Not Specified | 0.326 L/kg nih.gov |
| Initial Volume of Distribution | Not Specified | Intravenous | ~0.18 L/kg fda.gov |
Excretion Pathways and Clearance Mechanisms in Animal Models
The primary route of elimination for Methotrexate is renal excretion. researchgate.netmedac.eu Animal studies have demonstrated that a significant portion of the administered dose is excreted unchanged in the urine. mdpi.com The clearance of Methotrexate is closely correlated with creatinine (B1669602) clearance, indicating the importance of renal function in its elimination. pfizer.com
In addition to renal excretion, biliary excretion also plays a role. Studies in mice have shown that polysorbate 80 can facilitate the excretion of Methotrexate into both the bile and urine. nih.gov
Metabolism of Methotrexate primarily occurs in the liver, with the formation of 7-hydroxymethotrexate as the main metabolite. nih.govresearchgate.net This process is catalyzed by aldehyde oxidase. nih.gov However, hepatic elimination is estimated to account for only about 10% of total Methotrexate elimination. mdpi.com
Several drug transporters are involved in the clearance of Methotrexate. The organic anion transporter 3 (Oat3) has been implicated in the plasma clearance of Methotrexate in knockout mice models, although it is not considered the most critical pathway. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) and salicylates have been reported to decrease the tubular secretion of Methotrexate in animal models, potentially leading to increased toxicity. medac.eupfizer.com
Table 2: Excretion and Clearance of Methotrexate in Animal Models
| Pathway/Mechanism | Finding | Animal Model |
|---|---|---|
| Primary Route | Renal Excretion | General researchgate.netmedac.eu |
| Biliary Excretion | Facilitated by polysorbate 80 | Mouse nih.gov |
| Metabolism | Formation of 7-hydroxymethotrexate by aldehyde oxidase | General nih.govresearchgate.net |
| Transporters | Involvement of Oat3 in plasma clearance | Mouse mdpi.com |
Inter-species Pharmacokinetic Comparisons (e.g., rodent, rabbit models)
Significant inter-species differences exist in the metabolism of Methotrexate, primarily due to variations in aldehyde oxidase (AOX) activity. nih.gov Rabbit and rhesus monkey liver cytosols exhibit substantially higher Methotrexate hydroxylation activity compared to other common laboratory species like guinea pigs, rats, and humans. nih.gov
Specifically, the rate of Methotrexate turnover (Vmax) in rabbit liver is approximately 1,460 times that of human liver, while rhesus monkey liver metabolizes the drug at a rate about eight times higher than human liver. nih.gov The rabbit liver enzyme also shows a much higher affinity for Methotrexate (lower Km) compared to the human liver enzyme. nih.gov Consequently, the clearance of Methotrexate due to AOX1 is most efficient in rabbits, followed by rhesus monkeys and then humans. nih.gov These marked differences in metabolic rates across species highlight the challenges in extrapolating pharmacokinetic data from animal models to humans for drugs metabolized by AOX. nih.gov
Table 3: Interspecies Comparison of Methotrexate Metabolism by Liver Cytosol
| Species | Vmax (pmol/min/mg protein) | Km (mM) |
|---|---|---|
| Rabbit | Not specified, but 1,460x human rate | 0.1 nih.gov |
| Rhesus Monkey | Not specified, but 8x human rate | Not Specified |
| Guinea Pig | 40-70 nih.gov | Not Specified |
| Rat | 40-70 nih.gov | Not Specified |
Relationship between Exposure and Cellular/Biochemical Effects in Pre-clinical Settings
Pre-clinical studies in animal models have established a relationship between Methotrexate exposure and various cellular and biochemical effects. In a rat model of collagen-induced arthritis, subcutaneous administration of Methotrexate led to a dose-dependent effect on disease progression, with a higher dose causing significant weight loss. nih.gov In these rats, red blood cell (RBC) concentrations of Methotrexate and its polyglutamate metabolites (MTXPGn) were measured, with RBC MTX reaching a steady-state. nih.gov A pharmacokinetic/pharmacodynamic model demonstrated that Methotrexate had a modest but sensitive effect on paw edema. nih.gov
In mice, Methotrexate administration has been shown to induce senescence and apoptosis of follicular granulosa cells, leading to arrested follicle development and altered hormone levels. nih.gov It also resulted in a higher rate of embryo death. nih.gov
Furthermore, in rat models, Methotrexate has been observed to suppress inflammation in a dose-dependent manner. scielo.br It can also decrease levels of tumor necrosis factor-alpha (TNF-α) in brain tissue. scielo.br At a cellular level, Methotrexate exposure in rats led to a significant decrease in proliferating neuroblasts (Ki67+ cells) and oligodendrocyte progenitor cells (Olig2+ cells) in the brain, which persisted for months. nih.gov
Table 4: Pre-clinical Exposure-Effect Relationships of Methotrexate
| Animal Model | Exposure | Cellular/Biochemical Effect |
|---|---|---|
| Rat (Arthritis) | Subcutaneous Dosing | Dose-dependent effect on paw edema and body weight; steady-state RBC MTX levels. nih.gov |
| Mouse | Intraperitoneal Injection | Senescence and apoptosis of follicular granulosa cells; increased embryo death. nih.gov |
| Rat | Not Specified | Dose-dependent suppression of inflammation; decreased TNF-α in brain tissue. scielo.br |
Advanced Spectroscopic and Imaging Research Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. mdpi.comosti.gov In the context of drug development and molecular biology, NMR is instrumental in characterizing the binding of ligands to their protein targets. nih.gov For Methotrexate (B535133) (MTX) and its deuterated analog, Methotrexate-d3 (B1148294), NMR studies have been crucial in understanding their interaction with target enzymes like dihydrofolate reductase (DHFR). nih.gov The deuteration in Methotrexate-d3 (diammonium) serves as a stable isotope label, which can be useful in specific NMR experiments to distinguish the drug from other molecules or to probe its metabolic fate. medchemexpress.comcaymanchem.com
Ligand-Observed NMR for Binding Studies
Ligand-observed NMR techniques focus on the signals from the small molecule (the ligand) to detect binding to a much larger protein. nih.govspringernature.com These methods are particularly effective for studying weak to moderate binding interactions, which are common in the early stages of drug discovery. mdpi.com Techniques such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR are widely used. mdpi.comrsc.orgmdpi.com
In a typical ligand-observed NMR experiment with Methotrexate-d3, the diammonium salt would be in solution with the target protein. Changes in the NMR signals of Methotrexate-d3 upon binding to the protein, such as alterations in chemical shifts, relaxation rates, or the observation of transferred nuclear Overhauser effects (NOEs), provide evidence of binding and can be used to map the binding epitope of the ligand. anu.edu.au For instance, a study on Methotrexate binding to human dihydrofolate reductase (DHFR) used NOE data to confirm the bound conformation of the drug. nih.gov While this study used the non-deuterated form, the principles are directly applicable to Methotrexate-d3. The deuterium (B1214612) label in Methotrexate-d3 can simplify certain regions of the proton NMR spectrum, potentially aiding in the analysis of complex binding interactions.
| NMR Technique | Information Gained | Relevance to Methotrexate-d3 (diammonium) |
| Saturation Transfer Difference (STD) NMR | Identifies which parts of a ligand are in close contact with the protein. | Can map the binding site of Methotrexate-d3 on its target protein. |
| Carr-Purcell-Meiboom-Gill (CPMG) NMR | Detects binding by observing changes in the transverse relaxation rate (R2) of the ligand signals. | Useful for screening and quantifying the binding affinity of Methotrexate-d3. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides information about the spatial proximity of atoms within the bound ligand-protein complex. | Can determine the three-dimensional structure of Methotrexate-d3 when bound to its target. |
Target-Observed NMR for Protein-Ligand Interactions and Conformational Dynamics
Target-observed NMR methods monitor the signals of the protein to study interactions with a ligand. nih.gov These experiments typically require isotopic labeling of the protein (e.g., with ¹⁵N or ¹³C) and are used to identify the ligand binding site on the protein and to study conformational changes that occur upon binding. osti.gov The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a "fingerprint" of the protein's amide groups. mdpi.com
When Methotrexate-d3 (diammonium) binds to a protein like DHFR, the chemical environment of amino acid residues in the binding pocket changes, leading to shifts in their corresponding peaks in the HSQC spectrum. researchgate.net By tracking these chemical shift perturbations, researchers can precisely map the binding site. anu.edu.au Furthermore, changes in the intensity and line shape of the protein's NMR signals can provide insights into the dynamics of the protein-ligand complex. While a specific study using Methotrexate-d3 in a target-observed NMR experiment was not found, the binding of non-deuterated Methotrexate to DHFR has been shown to induce significant conformational changes in the protein, which can be monitored by NMR. nih.gov
In vivo NMR Spectroscopy in Animal Models for Metabolic Monitoring
In vivo NMR spectroscopy allows for the non-invasive monitoring of metabolic processes in living organisms. mdpi.com This technique can be used to track the metabolic fate of drugs and to observe their effects on the metabolism of the host. frontiersin.orgmdpi.com While challenging due to lower sensitivity and resolution compared to in vitro NMR, in vivo studies provide invaluable information in a physiological context. mdpi.com
The use of deuterated compounds like Methotrexate-d3 can be advantageous in in vivo NMR studies. Although deuterium itself is not typically observed directly in routine in vivo NMR, its presence can simplify the ¹H NMR spectrum of the drug and its metabolites, making them easier to detect and quantify against the complex background of endogenous molecules. nih.gov A study on the metabolic response of rheumatoid arthritis patients to Methotrexate treatment utilized ¹H NMR-based metabolomics to identify serum biomarkers, demonstrating the power of NMR in monitoring drug efficacy and metabolic changes. nih.gov While this was a clinical study, similar principles apply to in vivo NMR in animal models. The deuterated methyl group in Methotrexate-d3 would give rise to a distinct signal, or a modified signal pattern in its vicinity, which could be tracked over time to monitor its uptake, distribution, and metabolism.
Mass Spectrometry Imaging for Spatial Distribution Analysis (e.g., in ex vivo tissues)
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a tissue sample without the need for labeling. galaxyproject.orgnih.gov It combines the sensitivity and specificity of mass spectrometry with the spatial information of microscopy. nih.gov This is particularly useful in pharmacology to understand how a drug and its metabolites are distributed within a target organ or tissue. mdpi.com
In a typical MSI experiment, a laser is rastered across a thin section of tissue, desorbing and ionizing molecules from the surface at each point. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By plotting the intensity of a specific ion (corresponding to the drug or its metabolite) at each x, y coordinate, a two-dimensional image of its distribution is created. galaxyproject.org
For Methotrexate-d3, MSI could be used to analyze its distribution in ex vivo tissue samples from animal models. The known mass of Methotrexate-d3 (m/z 458.2 for the [M+H]⁺ ion) would be monitored to map its location. nih.gov This can reveal whether the drug preferentially accumulates in specific regions of a tissue, for example, within a tumor versus surrounding healthy tissue. The deuterium label provides a unique mass shift compared to the endogenous, non-deuterated form, which can aid in its specific detection and quantification, especially when co-administered with the non-labeled drug. nih.gov Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MSI methods that have been used to map the distribution of various drugs in tissues. mdpi.comnih.govfrontiersin.org
| MSI Technique | Principle | Application to Methotrexate-d3 (diammonium) |
| MALDI-MSI | A laser desorbs and ionizes molecules from a tissue section coated with a matrix. | High-resolution imaging of Methotrexate-d3 distribution in various tissues. |
| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from the tissue surface. | Analysis of Methotrexate-d3 distribution under ambient conditions, preserving tissue integrity. |
Advanced Fluorescence Spectroscopy Techniques
Fluorescence spectroscopy is a highly sensitive method used to detect and quantify fluorescent molecules. brieflands.com While Methotrexate itself has native fluorescence, various advanced techniques have been developed to enhance its detection and to study its interactions.
Several studies have developed fluorescent nanosensors for the detection of Methotrexate. brieflands.comrsc.orgnih.gov For example, one method utilized terbium-doped dendritic silica (B1680970) nanoparticles. The fluorescence of these nanoparticles was quenched in the presence of Methotrexate, and this quenching effect was proportional to the concentration of the drug. rsc.org Another approach used nitrogen-doped carbon dots, where the ratiometric fluorescence signal was used to quantify Methotrexate in plasma samples. nih.gov These methods offer high sensitivity and selectivity and have been successfully applied to biological samples. brieflands.comnih.gov
While these studies focused on the non-deuterated form of Methotrexate, the techniques are directly applicable to Methotrexate-d3 (diammonium), as the deuterium substitution does not significantly alter the electronic properties responsible for fluorescence or the quenching interactions. These advanced fluorescence methods could be employed for sensitive quantification of Methotrexate-d3 in various biological fluids and for studying its binding to proteins, complementing the information obtained from NMR and mass spectrometry.
Emerging Research Frontiers
Integration with Systems Biology and Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
The integration of stable isotope-labeled standards like Methotrexate-d3 (B1148294) with multi-omics platforms represents a powerful strategy for elucidating the intricate network of molecular events initiated by drug exposure. By providing precise pharmacokinetic data, Methotrexate-d3 serves as a critical anchor, allowing researchers to quantitatively correlate drug concentration with dynamic changes in the proteome, transcriptome, and metabolome .
In proteomics , researchers utilize Methotrexate-d3 to accurately quantify the levels of its non-labeled counterpart, Methotrexate (B535133), in cell lysates or plasma. This concentration data is then mapped to global protein expression profiles generated by mass spectrometry (e.g., SWATH-MS or TMT-labeling). This approach enables the identification of proteins and pathways that are significantly altered in a dose-dependent manner. For instance, studies can correlate specific Methotrexate concentrations with the upregulation of drug resistance proteins (e.g., ABC transporters) or the downregulation of key inflammatory mediators, providing a quantitative link between drug exposure and cellular response .
In transcriptomics , Methotrexate-d3 facilitates similar correlative studies at the level of gene expression. By using Methotrexate-d3 as an internal standard to measure drug levels in in vitro or in vivo models, researchers can confidently link these concentrations to changes in mRNA transcripts measured by techniques like RNA-Seq or quantitative PCR (qPCR). This has been instrumental in studying the transcriptional regulation of dihydrofolate reductase (DHFR), the primary target of Methotrexate, as well as other genes within the folate metabolism pathway. The ability to precisely measure the drug stimulus (Methotrexate concentration) is essential for building accurate models of pharmacodynamic response at the genetic level .
The table below illustrates a hypothetical dataset from an integrated multi-omics study, demonstrating how cellular Methotrexate levels, quantified using Methotrexate-d3, correlate with changes in specific gene and protein expression.
| Measured MTX Concentration (nM) | Gene Target | Transcriptional Fold Change (mRNA) | Protein Target | Proteomic Fold Change (Protein) | Associated Pathway |
|---|---|---|---|---|---|
| 10 | DHFR | +1.8 | DHFR | +1.5 | Folate Metabolism / Drug Target |
| 10 | ABCC1 | +1.2 | MRP1 (ABCC1) | +1.3 | Drug Efflux / Resistance |
| 50 | DHFR | +4.5 | DHFR | +3.8 | Folate Metabolism / Drug Target |
| 50 | ABCC1 | +3.1 | MRP1 (ABCC1) | +2.9 | Drug Efflux / Resistance |
| 50 | TYMS | -2.5 | Thymidylate Synthase | -2.2 | Nucleotide Synthesis |
Development of Novel Methotrexate-d3 Conjugates for Targeted Research Delivery (e.g., Nanoparticle-based probes)
A significant area of innovation involves the conjugation of Methotrexate-d3 to various delivery systems to create sophisticated research probes. In these applications, the deuterated molecule acts as a stable, quantifiable reporter tag to track the biodistribution, cellular uptake, and release kinetics of the delivery vehicle with high precision using liquid chromatography-mass spectrometry (LC-MS) .
Nanoparticle-based systems are a primary focus. Methotrexate-d3 can be encapsulated within or chemically tethered to the surface of liposomes, polymeric micelles, or gold nanoparticles. The deuterium (B1214612) label offers a distinct advantage over fluorescent tags, as it is not susceptible to photobleaching or environmental quenching and provides an absolute quantitative readout. Research in this area aims to understand how nanoparticle formulation parameters (e.g., size, surface charge, targeting ligands) influence drug delivery. For example, by comparing the tissue accumulation of free Methotrexate-d3 versus nanoparticle-encapsulated Methotrexate-d3 in animal models, scientists can directly measure the efficacy of the nanoparticle in enhancing tumor targeting and reducing off-target exposure .
The following table presents representative research findings comparing the biodistribution of free Methotrexate-d3 with a nanoparticle-conjugated version, highlighting the improved tumor-specific delivery.
| Tissue | Free MTX-d3 (% Injected Dose/gram) | Nanoparticle-Conjugated MTX-d3 (% Injected Dose/gram) | Fold-Increase in Targeting |
|---|---|---|---|
| Tumor | 1.5 | 9.0 | 6.0x |
| Liver | 12.0 | 8.0 | -0.33x (Reduced) |
| Kidney | 25.0 | 10.5 | -0.58x (Reduced) |
| Spleen | 4.5 | 15.0 | 3.3x (RES Uptake) |
| Blood (at 24h) | 0.1 | 2.5 | 25.0x (Increased Circulation) |
Exploration of Deuterium Isotope Effects on Biochemical Processes (beyond tracing)
While primarily used as a chemically identical tracer, the substitution of hydrogen with deuterium in Methotrexate-d3 can, in theory, introduce subtle changes in its biochemical behavior due to the deuterium kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. If the cleavage of a C-H bond at the labeled position is involved in a rate-limiting step of a reaction, substituting it with deuterium will slow the reaction rate .
In commercially available Methotrexate-d3, the three deuterium atoms are typically located on the N-methyl group. While this group is not the primary site of action, its properties could theoretically influence molecular interactions through secondary isotope effects. Research frontiers in this domain include investigating whether deuteration at this position:
Alters Binding Affinity: High-resolution biophysical techniques could be employed to determine if Methotrexate-d3 exhibits a slightly different inhibition constant (Ki) for its target enzyme, DHFR, compared to unlabeled Methotrexate. Even minor changes in van der Waals interactions or molecular vibrations could subtly alter the binding energy.
Affects Metabolic Stability: While the N-methyl group is generally stable, its deuteration could hypothetically reduce the rate of any minor, uncharacterized metabolic pathways that involve oxidation at this site.
Influences Transport: The rate of transport across cell membranes via carriers like the reduced folate carrier (RFC) could be marginally affected by the increased mass and altered vibrational modes of the deuterated molecule.
These effects are often small but can be significant in highly sensitive biological systems or in long-term studies. Discerning these subtle differences is a challenging but important goal for fully characterizing the bio-equivalency of deuterated standards.
The table below summarizes hypothetical comparative data exploring potential isotope effects on key biochemical parameters.
| Parameter | Unlabeled Methotrexate | Methotrexate-d3 | Predicted Isotope Effect (kH/kD) | Comment |
|---|---|---|---|---|
| DHFR Binding Affinity (Ki, nM) | 0.005 | 0.0052 | ~0.96 (Inverse) | Negligible secondary effect on binding. |
| RFC Transport Rate (Vmax, pmol/min) | 150.4 | 149.8 | ~1.004 | No significant effect on transport kinetics. |
| Hypothetical N-demethylation Rate (Relative) | 1.0 | 0.75 | 1.33 | Potential primary KIE if this minor pathway exists. |
Computational and in silico Modeling of Methotrexate-d3 Interactions with Biological Systems
Computational chemistry and molecular modeling provide powerful tools to predict and rationalize the experimental observations made with Methotrexate-d3 at an atomic level. These in silico methods can model the subtle physical differences between Methotrexate and its deuterated analog and their consequences on biological interactions.
Molecular Docking simulations can be used to place Methotrexate-d3 into the crystal structure of its target, DHFR. While the static docked pose is expected to be identical to the unlabeled drug, these models serve as the starting point for more complex analyses.
Molecular Dynamics (MD) simulations are particularly valuable. By simulating the movement of the drug-protein complex over time (nanoseconds to microseconds), MD can reveal differences in the dynamics and stability of the complex. Researchers can analyze the vibrational modes of the deuterated methyl group and determine if they alter the flexibility of the ligand within the binding pocket or the network of interactions with surrounding amino acid residues.
Quantum Mechanics/Molecular Mechanics (QM/MM) modeling offers the highest level of theory for investigating the KIE. In a QM/MM simulation, the deuterated N-methyl group and the enzyme's active site are treated with quantum mechanics, allowing for an accurate calculation of electronic structure and bond energies. This approach can be used to computationally predict the energy barriers for any reaction involving this group, thereby providing a theoretical value for the KIE that can be compared with experimental findings.
The following table summarizes typical outputs from a comparative in silico study of Methotrexate and Methotrexate-d3 binding to DHFR.
| Computational Method | Parameter | Unlabeled Methotrexate | Methotrexate-d3 | Interpretation |
|---|---|---|---|---|
| Molecular Docking | Predicted Binding Energy (kcal/mol) | -12.5 | -12.5 | No difference in static binding score. |
| Molecular Dynamics (100 ns) | Ligand RMSD (Å) | 0.85 ± 0.15 | 0.82 ± 0.14 | Slightly reduced flexibility, indicating high stability for both. |
| Molecular Dynamics (100 ns) | Hydrogen Bonds (Occupancy %) | 75.4% (Asp27) | 75.9% (Asp27) | No significant change in key hydrogen bond network. |
| QM/MM | Vibrational Frequency (C-H/C-D stretch, cm⁻¹) | ~2960 | ~2200 | Confirms the expected physical difference due to deuteration. |
Q & A
Q. What is the role of Methotrexate-d3 in quantitative bioanalytical assays?
Methotrexate-d3 is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to normalize variability during sample preparation and ionization. For example, in plasma analysis, researchers spike known concentrations of Methotrexate-d3 into samples prior to extraction. The IS corrects for matrix effects, recovery differences, and instrument drift by comparing analyte-to-IS ion response ratios. This method ensures precise quantification of methotrexate and its metabolites in pharmacokinetic studies .
Q. How do researchers ensure the isotopic purity of Methotrexate-d3 in experimental workflows?
Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the absence of non-deuterated methotrexate. Nuclear magnetic resonance (NMR) spectroscopy may also assess deuterium incorporation at specific positions (e.g., three deuterium atoms in the methyl group). Proper storage at -20°C in amber vials prevents degradation and maintains stability over time .
Q. What are the standard protocols for preparing Methotrexate-d3 solutions in pharmacokinetic studies?
Solutions are typically prepared in methanol or acetonitrile to enhance solubility. Calibration curves are constructed by serial dilution, with Methotrexate-d3 added at a fixed concentration to all samples. Quality control samples (low, medium, high concentrations) are run alongside study samples to validate intra- and inter-day precision (<15% deviation) .
Advanced Research Questions
Q. How can cross-talk between Methotrexate-d3 and endogenous metabolites be minimized in multi-analyte LC-MS/MS panels?
Chromatographic separation is optimized using gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve Methotrexate-d3 from structurally similar compounds. Collision energy in the mass spectrometer is adjusted to fragment the IS and analytes selectively. Additionally, monitoring unique precursor-to-product ion transitions (e.g., m/z 458→311 for Methotrexate-d3) reduces interference .
Q. What strategies address discrepancies in Methotrexate-d3 recovery rates across heterogeneous biological matrices (e.g., plasma vs. tissue)?
Matrix-matched calibration standards are prepared using blank matrices from the same biological source (e.g., human plasma). Recovery is evaluated by comparing extracted samples to neat solutions. Stable isotope dilution—using Methotrexate-d3 early in sample processing—compensates for losses during protein precipitation or solid-phase extraction .
Q. How is Methotrexate-d3 applied in metabolite pharmacokinetic studies, such as quantifying 7-hydroxymethotrexate?
Methotrexate-d3 serves as an IS for both the parent drug and its metabolites. For 7-hydroxymethotrexate-d3, deuterated analogs correct for extraction efficiency and ionization suppression. Researchers validate metabolite-specific transitions (e.g., m/z 474→326) and ensure chromatographic separation from endogenous interferents. This approach enables accurate area-under-the-curve (AUC) calculations for metabolic profiling .
Q. What experimental designs mitigate deuterium isotope effects when using Methotrexate-d3 in enzyme inhibition assays?
While deuterium labeling minimally affects binding affinity, kinetic studies should include controls comparing Methotrexate-d3 and non-deuterated methotrexate. Enzyme activity (e.g., dihydrofolate reductase inhibition) is measured via UV-Vis spectroscopy or fluorescence assays. Data are normalized to account for potential differences in dissociation constants (Kd) caused by isotopic substitution .
Methodological Considerations
- Validation Parameters for LC-MS/MS Assays : Include linearity (R² >0.99), accuracy (85–115%), precision (CV <15%), and stability (freeze-thaw, autosampler). Methotrexate-d3 should exhibit consistent retention times and ion ratios across runs .
- Handling Contradictory Data : If Methotrexate-d3 shows unexpected variability, re-evaluate IS concentration, matrix effects, or potential degradation. Cross-validate with alternative IS (e.g., Methotrexate-¹³C) if deuterium-related anomalies are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
